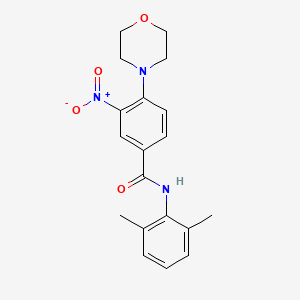
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that is widely used in scientific research applications. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone lysine demethylase JMJD3. GSK-J4 has been shown to have a variety of biochemical and physiological effects, and it is commonly used in laboratory experiments to study the mechanisms of gene regulation and epigenetics.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of the histone lysine demethylase JMJD3. This enzyme is responsible for the demethylation of lysine 27 on histone H3, which is a key epigenetic mark that is associated with gene activation. By inhibiting JMJD3, GSK-J4 can prevent the demethylation of lysine 27 on histone H3, which can lead to the silencing of genes that are normally activated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a histone lysine demethylase inhibitor, GSK-J4 has also been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide in laboratory experiments include its potency as a histone lysine demethylase inhibitor, its ability to alter the epigenetic landscape of cells, and its ability to modulate gene expression. However, there are also limitations to the use of this compound in laboratory experiments. For example, GSK-J4 may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of focus could be the development of more potent and selective inhibitors of JMJD3, which could be used to study the role of this enzyme in various cellular processes. Another area of focus could be the identification of new targets for GSK-J4, which could lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, future research could focus on the use of GSK-J4 in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is commonly used in scientific research applications to study the mechanisms of gene regulation and epigenetics. This compound is a potent inhibitor of the histone lysine demethylase JMJD3, which is an enzyme that plays a key role in the regulation of gene expression. By inhibiting JMJD3, GSK-J4 can alter the epigenetic landscape of cells and modulate the expression of genes.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-4-3-5-14(2)18(13)20-19(23)15-6-7-16(17(12-15)22(24)25)21-8-10-26-11-9-21/h3-7,12H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWMDDWWUNWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



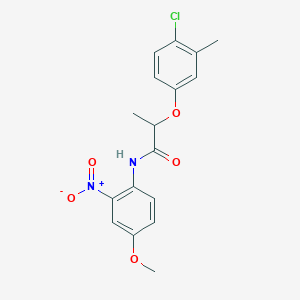
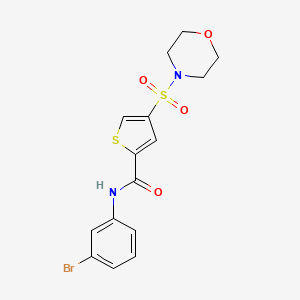
![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)
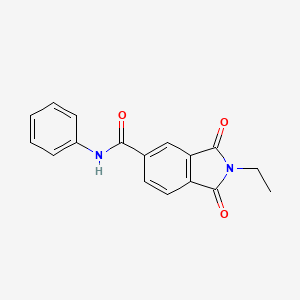
![N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)
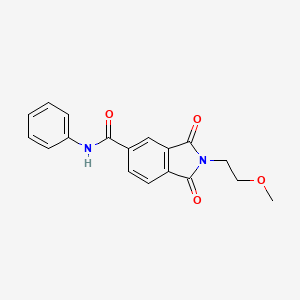
![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
